Methadone-D9

Pharmacokinetics Deuteration effects In vivo pharmacology

Methadone-D9 is the definitive SIL-IS for methadone quantification. Its nine-deuterium substitution delivers a +9 Da mass shift, achieving complete baseline resolution from endogenous M+2 isotopologues and matrix interferences—a critical advantage over methadone-D3 (+3 Da) or unlabeled methadone, which cause systematic overestimation bias. CRM-certified with ≥99% isotopic purity and validated co-elution, it supports IDMS methods with R²>0.9993 and intra-day precision of 0.1–7.5%. Fully compliant with SWGTOX forensic validation standards. The unequivocal choice for forensic toxicology, clinical monitoring, and pharmaceutical research requiring regulatory-grade accuracy.

Molecular Formula C21H27NO
Molecular Weight 318.5 g/mol
Cat. No. B15087413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethadone-D9
Molecular FormulaC21H27NO
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/i1D3,3D3,4D3
InChIKeyUSSIQXCVUWKGNF-MXOMHCEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methadone-D9 Certified Reference Material for Forensic and Clinical LC-MS/MS Quantitation | Technical Procurement Overview


Methadone-D9 (CAS 1435933-74-6) is a stable isotope-labeled internal standard (SIL-IS) featuring nine deuterium substitutions on the methadone molecule [1]. It is supplied as a certified reference material (CRM) with isotopic purity ≥99% and is intended for the quantification of (±)-methadone by GC-MS or LC-MS/MS in forensic toxicology, clinical monitoring, and pharmaceutical research applications . Unlike unlabeled methadone or lower-deuterated analogs (e.g., methadone-D3), the nine-deuterium configuration of methadone-D9 provides a mass shift of +9 Da, ensuring chromatographic co-elution with the native analyte while maintaining complete baseline mass separation—an essential prerequisite for accurate isotope dilution mass spectrometry (IDMS) [2].

Why Unlabeled Methadone or Methadone-D3 Cannot Substitute for Methadone-D9 in Validated Quantitative Workflows


Generic substitution of methadone-D9 with unlabeled methadone or lower-deuterated analogs (e.g., methadone-D3) introduces quantifiable analytical errors that invalidate quantitative accuracy. Unlabeled methadone cannot be distinguished from the target analyte in MS detection, rendering isotope dilution quantitation impossible [1]. Methadone-D3, while deuterated, exhibits near-identical analgesic activity, toxicity, and pharmacokinetic disposition to unlabeled methadone in vivo [2], and in analytical settings provides a mass shift of only +3 Da—a shift insufficient to resolve from naturally occurring M+2 isotopologues in complex biological matrices, thereby introducing systematic overestimation bias. Furthermore, the regulatory expectation in forensic toxicology and clinical pharmacokinetic studies mandates the use of a SIL-IS with ≥99% isotopic purity and validated co-elution characteristics, criteria that methadone-D9 uniquely fulfills across multiple peer-validated methods [3].

Methadone-D9 Comparative Performance Evidence: Quantified Differentiation from Unlabeled Methadone and Methadone-D3


Methadone-D9 vs. Unlabeled Methadone: 5.7-Fold Increase in Plasma AUC and 4.4-Fold Increase in Cmax in Murine Pharmacokinetic Model

In a head-to-head murine pharmacokinetic study, intravenous administration of d9-methadone (Methadone-D9) resulted in a 5.7-fold increase in plasma area under the time-concentration curve (AUC) and a 4.4-fold increase in maximum plasma concentration (Cmax) compared to equimolar unlabeled methadone. Clearance was reduced from 4.7 ± 0.8 L/h/kg (unlabeled) to 0.9 ± 0.3 L/h/kg (D9). The brain-to-plasma ratio decreased from 2.05 ± 0.62 (unlabeled) to 0.35 ± 0.12 (D9), indicating reduced blood-brain barrier penetration. The estimated LD50 for a single intravenous dose of d9-methadone was 2.1-fold higher than that for unlabeled methadone [1].

Pharmacokinetics Deuteration effects In vivo pharmacology

Methadone-D9 vs. Methadone-D3: Differential In Vivo Pharmacological Activity Establishes D9 as the Superior Internal Standard

Methadone-D3 (trideuteriomethadone) was demonstrated to have exactly the same analgesic activity and toxicity in mice as unlabeled methadone, with identical absorption, distribution, and excretion rates in rats [1]. This pharmacological identity to the native analyte contrasts with the distinct pharmacokinetic and toxicological profile of methadone-D9, which exhibits a 5.7-fold AUC increase and 2.1-fold LD50 increase versus unlabeled methadone [2]. For internal standard applications, the pharmacological inertness of D3 might appear advantageous; however, its +3 Da mass shift is analytically inferior to the +9 Da shift of D9, which provides superior resolution from M+2 natural abundance isotopologues. The combined analytical and pharmacological differentiation establishes methadone-D9 as the preferred choice for validated quantitative methods requiring unambiguous mass separation without confounding endogenous interference [3].

Internal standard selection Deuterated analog pharmacology Assay validation

Method Validation Using Methadone-D9 Internal Standard Achieves R² > 0.9993 Linearity with 0.1-7.5% Intra-Day Precision Across 0.5-1000 ng/mL Range

In a fully validated UHPLC-MS/MS method for postmortem blood and urine quantification using methadone-D9 as internal standard, the analytical performance parameters were: linearity range 0.5-1000 ng/mL; R² > 0.9993 for methadone and EDDP; intra-day precision 0.1%-7.5%; inter-day precision 0.3%-8.6%; intra-day accuracy -11.8% to 13.9%; inter-day accuracy -9.3% to 14.8%; recovery 91.5%-123.0%; matrix effect 83.5%-123.9% [1]. These validation metrics were achieved using methadone-D9 as the SIL-IS, demonstrating that the compound enables robust quantitation across a 2000-fold dynamic range with acceptable precision and accuracy per forensic guidelines. In a separate EI-GC-MS method for human breast milk using methadone-D9 as IS, intra- and inter-day accuracy and precision ranged from 0.8-5.7% and 1.3-5.2%, respectively, with recovery exceeding 93.0% [2].

Method validation LC-MS/MS Forensic toxicology

Methadone-D9 Isotopic Purity ≥99% Certified Reference Material Ensures Minimal Isotopologue Interference in Quantitative MS

Methadone-D9 is supplied as a certified reference material (CRM) with isotopically labeled purity specified at ≥99% for deuterated forms (d1-d9) . This high isotopic purity specification is critical for minimizing cross-contribution from lower-deuterated isotopologues (e.g., d8, d7) that could produce isobaric interference at the analyte's mass channel. In contrast, alternative internal standards such as structurally unrelated deuterated compounds (e.g., amphetamine-D11) introduce retention time mismatches and differential matrix effect susceptibility that compromise the fundamental principle of isotope dilution—namely, co-eluting internal standard behavior [1]. The ≥99% isotopic purity specification for methadone-D9 is documented in certificates of analysis from multiple accredited suppliers including Cayman Chemical, Cerilliant, and LGC Standards, providing procurement traceability for regulatory submissions [2].

Isotopic purity CRM specifications Procurement compliance

Methadone-D9 Simultaneously Serves as Internal Standard for Both Methadone and EMDP Quantification Across Multiple Biological Matrices

In validated GC-MS and LC-MS/MS methods, methadone-D9 demonstrates analytical versatility by functioning as an effective internal standard for both the parent drug methadone and its secondary metabolite EMDP (2-ethyl-5-methyl-3,3-diphenylpyrroline), while EDDP requires its own dedicated internal standard (EDDP-D3) [1]. This dual-analyte coverage reduces the number of isotopically labeled standards required per assay. In the breast milk GC-MS method using methadone-D9, intra- and inter-day accuracy and precision for all three analytes (methadone, EDDP, EMDP) were within 0.8-5.7% and 1.3-5.2% respectively, with methadone-D9 directly supporting quantification of methadone and EMDP [2]. In the autopsy UHPLC-MS/MS method, methadone-D9 enabled quantification of methadone with R² > 0.9993 across 0.5-1000 ng/mL in both blood and urine .

Multi-analyte quantification Metabolite analysis Assay efficiency

Methadone-D9 Recommended Application Scenarios: Evidence-Based Procurement Guidance


Forensic Toxicology: Postmortem Blood and Urine Methadone Quantification with Regulatory-Compliant Method Validation

Methadone-D9 is the validated internal standard of choice for UHPLC-MS/MS quantification of methadone in postmortem biological matrices. Methods using methadone-D9 achieve R² > 0.9993 linearity across 0.5-1000 ng/mL and intra-day precision of 0.1-7.5% in both blood and urine, meeting SWGTOX forensic validation requirements [1]. The +9 Da mass shift ensures unambiguous resolution from endogenous matrix components, while the CRM certification with ≥99% isotopic purity provides the traceability required for forensic casework documentation .

Clinical Pharmacokinetic Studies of Deuterated Methadone: Investigating Deuteration Effects on ADME and CNS Penetration

For researchers evaluating deuterated methadone as a therapeutic candidate, methadone-D9 offers a well-characterized in vivo profile distinct from unlabeled methadone. Quantified differentiation includes 5.7-fold higher plasma AUC, 4.4-fold higher Cmax, 5.2-fold lower clearance, and 5.9-fold reduced brain-to-plasma ratio (0.35 vs. 2.05) in murine models, alongside a 2.1-fold higher LD50 [1]. These data support investigations into peripherally-restricted opioid analgesia and deuteration-mediated pharmacokinetic modulation .

Human Biomonitoring: Methadone and Metabolite Quantification in Breast Milk and Umbilical Cord Blood

Methadone-D9 is the specified internal standard for validated GC-MS and LC-MS/MS methods quantifying methadone and its metabolites in human breast milk and umbilical cord blood. In breast milk, methods using methadone-D9 achieve >93% recovery, intra- and inter-day precision within 0.8-5.7%, and linearity from 2.00-1000 µg/L (R² > 0.995) for methadone [1]. In umbilical cord blood plasma, the method using methadone-D9 achieves LOD of 0.6 µg/L and LOQ of 2.0 µg/L for methadone, supporting maternal-fetal pharmacokinetic studies .

Multi-Analyte Forensic Toxicology Panels Requiring High-Throughput LC-MS/MS Screening

Methadone-D9 is integrated into validated multi-analyte toxicology screening methods covering opioids, stimulants, and benzodiazepines. In published protocols, methadone-D9 functions alongside EDDP-D3, fentanyl-D5, morphine-D3, and cocaine-D3 in comprehensive panels, with MS detection of two transitions per analyte and one per deuterated IS [1]. The calibration range of 1-250 ng/mL with LOD of 0.5 ng/mL enables both screening and confirmation-level quantification, supporting high-throughput forensic and clinical toxicology laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methadone-D9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.